An In-depth Technical Guide to the Mechanism of Action of Mps1-IN-1 in Mitosis
An In-depth Technical Guide to the Mechanism of Action of Mps1-IN-1 in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monopolar spindle 1 (Mps1) kinase is a critical regulator of mitotic progression, ensuring the fidelity of chromosome segregation through its central role in the spindle assembly checkpoint (SAC). Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase. This technical guide provides a comprehensive overview of the mechanism of action of Mps1-IN-1, detailing its biochemical and cellular effects, providing quantitative data on its activity, and outlining key experimental protocols for its characterization.
Introduction to Mps1 Kinase
Mps1, also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature anaphase onset until all chromosomes are properly attached to the mitotic spindle.[1][2][3] Mps1 is a key upstream regulator of the SAC, localizing to unattached kinetochores during mitosis.[1][4] Its kinase activity is essential for the recruitment of other SAC proteins, including Mad1 and Mad2, to the kinetochores, which in turn leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[1][4][5][6] Beyond its role in the SAC, Mps1 is also involved in the correction of erroneous kinetochore-microtubule attachments and has been implicated in centrosome duplication.[1][7]
Mps1-IN-1: A Selective Mps1 Inhibitor
Mps1-IN-1 is a small molecule inhibitor that acts as a potent and selective ATP-competitive inhibitor of Mps1 kinase.[8] Its ability to rapidly and specifically inhibit Mps1 activity has made it an invaluable tool for dissecting the intricate functions of Mps1 in mitosis.
Biochemical Profile
Mps1-IN-1 and its analogue, Mps1-IN-2, have been characterized through in vitro kinase assays, demonstrating their potency and selectivity.
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Conditions | Reference |
| Mps1-IN-1 | Mps1 | 367 | 27 | Lanthascreen kinase assay with 1 µM ATP | [5] |
| Mps1-IN-2 | Mps1 | 145 | - | Lanthascreen kinase assay with 1 µM ATP | [5] |
| AZ3146 | Mps1 | ~35 | - | In vitro kinase assay | [9] |
| Reversine | Mps1 | - | - | IC50 of ~6 nM for the kinase domain in vitro |
Table 1: Biochemical activity of selected Mps1 inhibitors.
Mechanism of Action in Mitosis
Inhibition of Mps1 by Mps1-IN-1 leads to a cascade of events that ultimately disrupt the normal progression of mitosis, leading to chromosome missegregation and cell death.
Abrogation of the Spindle Assembly Checkpoint
The primary mechanism of action of Mps1-IN-1 is the abrogation of the spindle assembly checkpoint. By inhibiting Mps1 kinase activity, Mps1-IN-1 prevents the recruitment of essential SAC proteins, Mad1 and Mad2, to unattached kinetochores.[2][5][6] This failure to establish a functional checkpoint leads to a premature entry into anaphase, even in the presence of misaligned chromosomes.
Impact on Aurora B Kinase Activity
Mps1 activity is linked to the proper function of Aurora B kinase, another key mitotic regulator. Inhibition of Mps1 with Mps1-IN-1 has been shown to decrease the phosphorylation of Aurora B at Threonine 232, a key residue in its activation loop.[5][10] This leads to a reduction in Aurora B kinase activity, which further contributes to defects in chromosome alignment and SAC signaling.[5][10][11]
Cellular Phenotypes
Treatment of cells with Mps1-IN-1 results in a range of observable cellular phenotypes:
-
Premature Mitotic Exit: Cells treated with Mps1-IN-1 spend significantly less time in mitosis compared to control cells.[2]
-
Chromosome Missegregation: The failure to properly align chromosomes before anaphase leads to gross chromosome missegregation.[5]
-
Aneuploidy: The resulting daughter cells often exhibit aneuploidy, a hallmark of genomic instability.[5]
-
Decreased Cell Viability: Prolonged inhibition of Mps1 leads to a significant reduction in cell proliferation and viability.[2]
| Phenotype | Mps1-IN-1 Treatment Effect | Reference |
| Kinetochore-bound Mad2 | ~80% decrease in cells entering mitosis | [2] |
| Mitotic Duration | ~40% reduction in time spent in mitosis | [2] |
| Phosphorylation of Histone H3 (Ser10) | Reduction in signal, indicating decreased Aurora B activity | [10] |
| Phosphorylation of Aurora B (Thr232) | Dose-dependent reduction | [10] |
| Cell Proliferation (HCT116 cells) | Reduced to 33% of control after 96 hours with 5-10 µM | [2] |
Table 2: Cellular effects of Mps1-IN-1 treatment.
Signaling Pathways
The central role of Mps1 in the spindle assembly checkpoint is illustrated in the following signaling pathway. Mps1-IN-1 disrupts this pathway by inhibiting the kinase activity of Mps1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Mps1-IN-1.
In Vitro Mps1 Kinase Assay (Lanthascreen™)
This protocol is adapted from methodologies used to assess the in vitro activity of Mps1 inhibitors.[5]
Materials:
-
Recombinant Mps1 kinase (e.g., 5 µg/mL, ~40 nM)
-
Fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y substrate)
-
ATP (e.g., 1 µM)
-
Mps1-IN-1 (or other inhibitors) at various concentrations
-
Kinase buffer (e.g., 1x Kinase Buffer A from Invitrogen)
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho antibody)
-
384-well assay plates
Procedure:
-
Prepare a 2X serial dilution of Mps1-IN-1 in the kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted Mps1-IN-1.
-
Prepare a 2X kinase/substrate mix containing Mps1 kinase and the fluorescent substrate in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection mix containing the terbium-labeled antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Immunofluorescence for Mad2 Localization
This protocol is a general guide for observing the localization of Mad2 at kinetochores.[12][13]
Materials:
-
Cells grown on coverslips (e.g., HeLa or PtK2)
-
Mps1-IN-1 (e.g., 10 µM)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-Mad2 (e.g., 1:500 dilution)
-
Secondary antibody: fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488)
-
DAPI or Hoechst for DNA staining
-
Mounting medium
Procedure:
-
Treat cells with Mps1-IN-1 for the desired time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Mad2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain the DNA with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
Time-Lapse Microscopy for Mitotic Timing
This protocol allows for the visualization and quantification of mitotic progression in live cells.[6][14]
Materials:
-
Cells stably expressing a fluorescent histone marker (e.g., H2B-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Mps1-IN-1
Procedure:
-
Plate the H2B-GFP expressing cells in glass-bottom dishes.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing Mps1-IN-1 or DMSO (control).
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images (phase-contrast and fluorescence) at regular intervals (e.g., every 5-15 minutes) for a desired duration (e.g., 12-24 hours).
-
Analyze the resulting time-lapse movies to determine the duration of different mitotic stages (e.g., from nuclear envelope breakdown to anaphase onset).
Cell Viability Assay
This protocol measures the effect of Mps1-IN-1 on cell proliferation and viability.[2][15]
Materials:
-
Cells of interest (e.g., HCT116)
-
96-well cell culture plates
-
Mps1-IN-1 at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of Mps1-IN-1.
-
Incubate for the desired duration (e.g., 72 or 96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Immunoblotting for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of proteins like Aurora B and Histone H3.[5][10]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Aurora B (Thr232), anti-phospho-Histone H3 (Ser10), and loading controls (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Mps1-IN-1 is a powerful chemical tool for investigating the multifaceted roles of Mps1 kinase in mitosis. Its primary mechanism of action involves the direct inhibition of Mps1's kinase activity, leading to a failure of the spindle assembly checkpoint, defective chromosome segregation, and ultimately, cell death. The detailed understanding of its mechanism, facilitated by the experimental approaches outlined in this guide, underscores the therapeutic potential of targeting Mps1 in cancers characterized by chromosomal instability. Further research utilizing Mps1-IN-1 and other selective inhibitors will continue to illuminate the complex regulatory networks that ensure genomic integrity during cell division.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. aacrjournals.org [aacrjournals.org]
